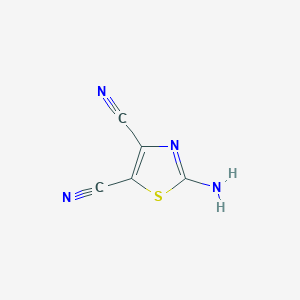
5-(((2,4-Dimethylphenyl)amino)methyl)-1,3,4-oxadiazole-2-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(((2,4-Dimethylphenyl)amino)methyl)-1,3,4-oxadiazol-2-thiol ist eine heterocyclische Verbindung, die einen Oxadiazolring enthält
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 5-(((2,4-Dimethylphenyl)amino)methyl)-1,3,4-oxadiazol-2-thiol beinhaltet typischerweise die Reaktion von 2,4-Dimethylanilin mit geeigneten Reagenzien, um den Oxadiazolring zu bilden. Eine übliche Methode beinhaltet die Cyclisierung eines Hydrazid-Zwischenprodukts mit Schwefelkohlenstoff unter basischen Bedingungen, gefolgt von der Reaktion mit Formaldehyd, um die Aminomethylgruppe einzuführen.
Industrielle Produktionsmethoden
Obwohl spezifische industrielle Produktionsmethoden für diese Verbindung nicht umfassend dokumentiert sind, würde der allgemeine Ansatz die Skalierung der Labor-Synthesemethoden umfassen. Dies würde die Optimierung der Reaktionsbedingungen, wie Temperatur, Druck und Lösungsmittelwahl, beinhalten, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten.
Analyse Chemischer Reaktionen
Reaktionstypen
5-(((2,4-Dimethylphenyl)amino)methyl)-1,3,4-oxadiazol-2-thiol kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Thiolgruppe kann oxidiert werden, um Disulfide oder Sulfonsäuren zu bilden.
Reduktion: Der Oxadiazolring kann unter bestimmten Bedingungen reduziert werden.
Substitution: Die Aminomethylgruppe kann an nucleophilen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid können verwendet werden.
Substitution: Nukleophile wie Alkylhalogenide können unter basischen Bedingungen mit der Aminomethylgruppe reagieren.
Hauptprodukte, die gebildet werden
Oxidation: Disulfide oder Sulfonsäuren.
Reduktion: Reduzierte Oxadiazolderivate.
Substitution: Substituierte Aminomethylderivate.
Wissenschaftliche Forschungsanwendungen
5-(((2,4-Dimethylphenyl)amino)methyl)-1,3,4-oxadiazol-2-thiol hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein in der organischen Synthese und als Ligand in der Koordinationschemie verwendet.
Biologie: Auf seine potenziellen antimikrobiellen und anticancerogenen Eigenschaften untersucht.
Medizin: Als Kandidat für die Medikamentenentwicklung aufgrund seiner biologischen Aktivität erforscht.
Industrie: Bei der Entwicklung neuer Materialien mit spezifischen elektronischen oder optischen Eigenschaften eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 5-(((2,4-Dimethylphenyl)amino)methyl)-1,3,4-oxadiazol-2-thiol beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. In biologischen Systemen kann es mit Enzymen oder Rezeptoren interagieren und so zur Hemmung oder Aktivierung spezifischer Pfade führen. Die genauen molekularen Zielstrukturen und Pfade können je nach spezifischer Anwendung und Kontext variieren.
Wirkmechanismus
The mechanism of action of 5-(((2,4-Dimethylphenyl)amino)methyl)-1,3,4-oxadiazole-2-thiol involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-Amino-1,3,4-oxadiazolderivate: Diese Verbindungen teilen sich den Oxadiazolring und haben ähnliche chemische Eigenschaften.
Thiosemicarbazid-Derivate: Diese Verbindungen haben ähnliche funktionelle Gruppen und können ähnliche Reaktionen eingehen.
Einzigartigkeit
5-(((2,4-Dimethylphenyl)amino)methyl)-1,3,4-oxadiazol-2-thiol ist einzigartig durch das Vorhandensein sowohl des Oxadiazolrings als auch der Aminomethylgruppe, die eine spezifische chemische Reaktivität und biologische Aktivität verleihen. Diese Kombination von Strukturmerkmalen macht es zu einer vielseitigen Verbindung für verschiedene Anwendungen.
Eigenschaften
Molekularformel |
C11H13N3OS |
|---|---|
Molekulargewicht |
235.31 g/mol |
IUPAC-Name |
5-[(2,4-dimethylanilino)methyl]-3H-1,3,4-oxadiazole-2-thione |
InChI |
InChI=1S/C11H13N3OS/c1-7-3-4-9(8(2)5-7)12-6-10-13-14-11(16)15-10/h3-5,12H,6H2,1-2H3,(H,14,16) |
InChI-Schlüssel |
BPPGTVVLCVFAKI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)NCC2=NNC(=S)O2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


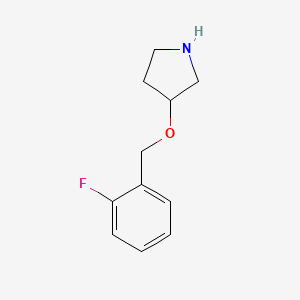
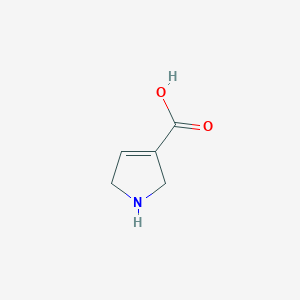
![2-(Ethylthio)-1H-benzo[d]imidazol-5-amine](/img/structure/B11765811.png)
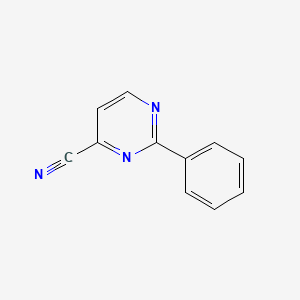

![(1S,3S)-3-{[(tert-butoxy)carbonyl]amino}-1-methylcyclohexane-1-carboxylic acid](/img/structure/B11765820.png)
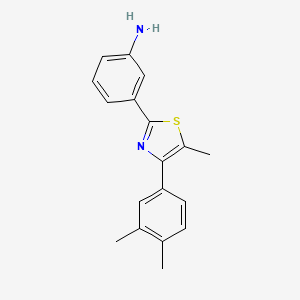

![2-[4-(1,3-Dioxolan-2-yl)benzoyl]thiobenzaldehyde](/img/structure/B11765841.png)
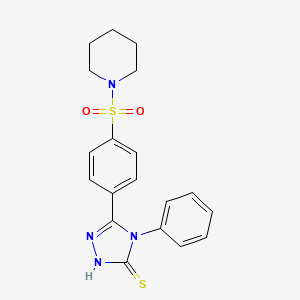

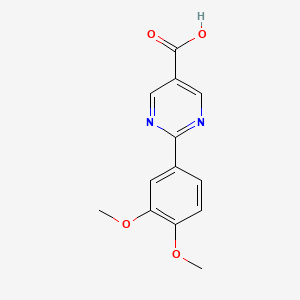
![3-(5-methylthiophen-2-yl)-6-{5'-[(1E)-2-(5-methylthiophen-2-yl)ethenyl]-[2,2'-bithiophen]-5-yl}-2,5-bis(2-octyldodecyl)-1H,2H,4H,5H-pyrrolo[3,4-c]pyrrole-1,4-dione amine](/img/structure/B11765865.png)
